Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-
Description
Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- (hereafter referred to as the target compound), is a piperazine-derived bisphosphonic acid. Structurally, it features a piperazine backbone substituted with a formyl group at the 4-position and two methylenephosphonic acid groups. The compound is synthesized via condensation reactions, as demonstrated by methods for analogous piperazine-bisphosphonates like N,N,N′,N′-piperazine-bis(methylenephosphonic acid) (H4L) .
Properties
CAS No. |
71230-69-8 |
|---|---|
Molecular Formula |
C6H14N2O7P2 |
Molecular Weight |
288.13 g/mol |
IUPAC Name |
[(4-formylpiperazin-1-yl)-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C6H14N2O7P2/c9-5-7-1-3-8(4-2-7)6(16(10,11)12)17(13,14)15/h5-6H,1-4H2,(H2,10,11,12)(H2,13,14,15) |
InChI Key |
JZELOBUUSSNRTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C=O)C(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the P–C Bond and Piperazinyl Substitution
The synthesis of phosphonic acid derivatives with a 4-formyl-1-piperazinyl substituent typically involves:
Step 1: Synthesis of a Piperazine Intermediate
The piperazine ring is functionalized at the 4-position with a formyl group. This can be achieved via selective formylation of piperazine derivatives using reagents like formic acid and carbonyldiimidazole, as demonstrated in related hydrazone and formyl compound syntheses.Step 2: Introduction of the Phosphonic Acid Moiety
The bis-phosphonic acid group is introduced by coupling the piperazinyl intermediate with a phosphonate ester precursor. This is often done through nucleophilic substitution or Michaelis-Becker type reactions, where the phosphonate ester reacts with an alkyl halide or aldehyde derivative to form the P–C bond.Step 3: Deprotection and Hydrolysis
The dialkyl phosphonate esters are then converted to the free phosphonic acids using acidic hydrolysis or the McKenna procedure (bromotrimethylsilane followed by methanolysis), which efficiently removes alkyl protecting groups without degrading sensitive functional groups like the formyl group.
Example Synthetic Scheme (Hypothetical)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Piperazine + Formic acid + Carbonyldiimidazole | Selective formylation at 4-position | 70-85 | Mild conditions, high selectivity |
| 2 | Formyl-piperazine + Dialkyl phosphonate + Base (e.g., NaH) | Michaelis-Becker reaction to form P–C bond | 60-75 | Requires anhydrous conditions |
| 3 | Bromotrimethylsilane, then MeOH | Dealkylation of phosphonate esters to phosphonic acid | 80-90 | McKenna procedure, mild and efficient |
Note: Actual yields and conditions may vary depending on substrate and laboratory protocols.
Research Findings and Analytical Data
Yield Optimization: Studies indicate that controlling the reaction temperature and solvent polarity during the Michaelis-Becker reaction improves yields and selectivity for the phosphonic acid bis-substituted products.
Functional Group Compatibility: The McKenna dealkylation method is preferred for compounds containing sensitive groups such as aldehydes, since it avoids harsh acidic conditions that can degrade the formyl group.
Purification: Phosphonic acids are typically purified by crystallization or preparative chromatography. Analytical techniques such as NMR (¹H, ³¹P), IR spectroscopy, and mass spectrometry confirm the presence of the phosphonic acid group and the formyl-piperazinyl substituent.
Summary Table of Preparation Methods for Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Michaelis-Becker Reaction | Dialkyl phosphonate + alkyl halide + base | Good P–C bond formation, mild conditions | Requires anhydrous environment |
| McKenna Dealkylation | Bromotrimethylsilane + MeOH | Mild deprotection, preserves formyl group | Sensitive to moisture, requires careful handling |
| Direct Phosphorous Acid Methods | Phosphorous acid with aldehyde or amine substrates | One-step P–C bond and acid formation | Limited substrate scope |
| Hydrolysis of Dichlorophosphine | Aqueous hydrolysis of dichlorophosphine | Direct acid formation | Highly reactive intermediates |
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phosphonic acid groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various alkylating or acylating agents
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives
Reduction: Formation of hydroxymethyl derivatives
Substitution: Formation of alkyl or acyl derivatives
Scientific Research Applications
Medicinal Chemistry
Phosphonic acids are recognized for their bioactive properties. The compound [(4-formyl-1-piperazinyl)methylene]bis- has been investigated for its potential as a drug or pro-drug. Research indicates that phosphonic acid derivatives can inhibit various biological pathways and serve as effective therapeutic agents against diseases such as cancer and bacterial infections. For instance, phosphonic acids have been linked to the inhibition of enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
Case Study: Anticancer Activity
A study demonstrated that phosphonic acid derivatives exhibited significant anticancer activity by targeting specific pathways involved in tumor growth. The incorporation of piperazine moieties has been shown to enhance the selectivity and potency of these compounds against cancer cells .
Bone Targeting Agents
The high affinity of phosphonic acids for calcium ions is exploited in developing bone-targeting agents. Compounds like [(4-formyl-1-piperazinyl)methylene]bis- can be modified to improve their binding to bone tissue, making them suitable for treating osteoporosis or metastatic bone disease. This property allows for targeted delivery of therapeutic agents directly to bone tissues, reducing systemic side effects .
Data Table: Bone Targeting Applications
| Compound Name | Application | Mechanism of Action |
|---|---|---|
| [(4-formyl-1-piperazinyl)methylene]bis- | Osteoporosis treatment | Binds to calcium ions in bone tissue |
| Alendronate | Osteoporosis | Inhibits osteoclast-mediated bone resorption |
| Zoledronate | Bone metastasis | Reduces fracture risk in cancer patients |
Surface Functionalization
Phosphonic acids are widely used for surface functionalization due to their ability to form stable bonds with metal oxides and other surfaces. The compound can be employed to modify surfaces for various applications, including enhancing the performance of sensors and catalysts, as well as improving the stability of nanomaterials .
Case Study: Sensor Development
Research has shown that modifying sensor surfaces with phosphonic acid derivatives improves their sensitivity and selectivity towards specific analytes. This is crucial in developing advanced diagnostic tools for medical applications .
Environmental Applications
Phosphonic acids also play a role in environmental science, particularly in water treatment processes. Their coordination properties allow them to selectively extract heavy metals from aqueous solutions, making them useful in remediation strategies for contaminated water sources .
Data Table: Environmental Applications
| Application | Description | Benefits |
|---|---|---|
| Water Treatment | Removal of heavy metals from wastewater | Reduces toxicity and improves water quality |
| Soil Remediation | Sequestration of pollutants | Enhances soil health and reduces contamination |
Mechanism of Action
The mechanism of action of phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- involves its ability to chelate metal ions and interact with biological molecules. The phosphonic acid groups can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The formyl group can also participate in various chemical reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Backbone | Phosphonic Groups | Key Substituents | Applications | Advantages Over Target Compound | Limitations vs. Target Compound |
|---|---|---|---|---|---|---|
| Target Compound | Piperazine | 2 | 4-Formyl | Chelation, catalysis (inferred) | High selectivity (predicted) | Limited literature on performance |
| EDTMP | Ethylene diamine | 4 | None | Water treatment, scale inhibition | Higher Ca²⁺/Mg²⁺ binding | Less selective for heavy metals |
| DTPMP | Triamine | 5 | None | Industrial water treatment | Superior scale inhibition | Higher cost, environmental persistence |
| Phosphonic Acid, (1-Piperazinylmethyl)- | Piperazine | 1 | None | Niche chelation | Simpler synthesis | Lower metal-binding capacity |
| CAS 78014-43-4 (Mercapto-substituted) | Ethylene | 2 | 2-Mercaptoethyl | Heavy metal remediation | Redox activity, Hg²⁺ binding | Instability in oxidizing conditions |
Key Research Findings
- Synthesis Methods : The target compound is likely synthesized via Mannich-type reactions, similar to H4L . EDTMP and DTPMP are produced through condensation of amines with phosphite esters, followed by hydrolysis .
- Chelation Efficiency : Piperazine-based phosphonates exhibit moderate stability constants (log K ~8–12 for Fe³⁺), whereas EDTMP shows higher values (log K >15 for Ca²⁺) .
- Environmental Impact : Alkyl-substituted phosphonates (e.g., N-coco derivatives) have interim health assessments due to persistence , whereas hydroxyethyl-substituted variants are more biodegradable .
Biological Activity
Phosphonic acid, specifically [(4-formyl-1-piperazinyl)methylene]bis-, is a complex organic compound notable for its unique structure and significant biological activity. This article explores its synthesis, biological interactions, and potential applications in pharmaceuticals and materials science.
Structure and Synthesis
The compound features a piperazine ring that enhances its solubility and interaction capabilities. The general structure of phosphonic acids includes a phosphorus atom bonded to three oxygen atoms—two hydroxy groups and one double-bonded oxygen—along with a carbon atom. The synthesis of [(4-formyl-1-piperazinyl)methylene]bis-phosphonic acid can be achieved through various methods, including:
- Condensation Reactions : Combining piperazine derivatives with phosphonic acid precursors.
- Phosphorylation : Utilizing phosphorus oxychloride in the presence of amines.
Biological Activity
Phosphonic acids exhibit a wide range of biological activities due to their ability to interact with enzymes and receptors. Specifically, [(4-formyl-1-piperazinyl)methylene]bis-phosphonic acid has shown:
- Antineoplastic Properties : Research indicates that phosphonic acid derivatives can induce apoptosis in cancer cells. In studies involving osteosarcoma cells, compounds similar to [(4-formyl-1-piperazinyl)methylene]bis- demonstrated significant cytotoxicity, with cell viability decreasing to approximately 55% at higher concentrations (5 mM) .
- Antimicrobial Activity : Compounds in this class have been explored for their potential as antimicrobial agents. For instance, fosmidomycin, a related phosphonic acid, has been shown to inhibit the growth of various bacteria by targeting specific metabolic pathways .
1. Antineoplastic Activity
A study conducted on the effects of phosphonic acid derivatives on human osteosarcoma (SAOS-2) cells revealed promising results. The newly developed compound exhibited:
- Cell Viability : Only 55% at 5 mM concentration.
- Mechanism of Action : Induction of apoptosis through the p53-dependent pathway.
2. Antimicrobial Effects
Fosmidomycin derivatives were tested against several bacterial strains:
- Efficacy : Demonstrated inhibition against E. coli and Pseudomonas aeruginosa.
- Mechanism : Inhibition of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway essential for isoprenoid biosynthesis .
Comparative Analysis
The following table summarizes the biological activities of various phosphonic acids, including [(4-formyl-1-piperazinyl)methylene]bis-:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| [(4-formyl-1-piperazinyl)methylene]bis- | Piperazine ring; two phosphonic groups | Antineoplastic; antimicrobial |
| Fosmidomycin | Phosphonate structure | Inhibits bacterial growth |
| Methylphosphonic Acid | Simple methyl group | Limited biological activity |
| Aminomethylphosphonic Acid | Contains an amine group | Different biological activity due to amine presence |
Q & A
Basic Synthesis: What are the common synthetic routes for [(4-formyl-1-piperazinyl)methylene]bis-phosphonic acid?
Methodological Answer:
The compound is typically synthesized via the Kabachnik–Fields reaction, a three-component condensation involving an amine, carbonyl compound, and phosphite. For analogs, ethylene diamine derivatives are condensed with aldehydes (e.g., formaldehyde) and dialkyl phosphites, followed by hydrolysis to yield bis-phosphonic acids . For the target compound, 4-formylpiperazine replaces the aldehyde component. Key steps include:
- Reagent Ratios : Optimize stoichiometry (e.g., 1:2:2 for amine:aldehyde:phosphite).
- Hydrolysis : Use HCl (6M) under reflux to cleave phosphonate esters to phosphonic acids.
- Purification : Column chromatography (silica gel, methanol/water eluent) or recrystallization.
Advanced Synthesis: How can reaction intermediates or side products (e.g., hydroxymethyl phosphonic acid) be minimized during synthesis?
Methodological Answer:
Side reactions, such as hydroxymethyl phosphonic acid formation, arise from excess formaldehyde or uncontrolled pH. Mitigation strategies include:
- Controlled Addition : Gradual introduction of formaldehyde to avoid local excess.
- pH Monitoring : Maintain pH 4–5 using acetic acid buffers to suppress aldol condensation.
- In Situ Quenching : Add sodium bisulfite to trap unreacted aldehydes .
- Characterization : Use LC-MS to detect intermediates and adjust conditions dynamically.
Basic Characterization: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR : ¹H NMR identifies the piperazinyl proton environment (δ 3.5–4.0 ppm for CH₂-P groups) and formyl proton (δ 8.1–8.3 ppm). ³¹P NMR shows a singlet near δ 18–20 ppm for phosphonic acid groups .
- IR : Stretching vibrations for P=O (1150–1250 cm⁻¹) and C=N (1640–1680 cm⁻¹) confirm functional groups.
- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions, with exact mass matching C₉H₁₈N₃O₇P₂ (calc. 349.04) .
Advanced Characterization: How can spectral overlaps (e.g., P=O vs. C=O in IR) be resolved for accurate analysis?
Methodological Answer:
- 2D NMR : HSQC and HMBC correlate ¹H-³¹P couplings to distinguish P=O from C=O environments.
- Deuteration : Exchange labile protons (e.g., -OH, -NH) with D₂O to simplify ¹H NMR.
- Computational Modeling : Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., using Gaussian) .
Basic Application: What are potential research applications of this compound in materials science?
Methodological Answer:
Bis-phosphonic acids are explored as:
- Proton Conductors : In fuel cell membranes, leveraging their high acidity and hydrogen-bonding networks .
- Metal Chelators : For selective binding of transition metals (e.g., Fe³⁺, Cu²⁺) in catalytic or environmental remediation studies .
- Surface Modifiers : Functionalize metal oxides (e.g., TiO₂) via phosphonic acid anchoring for sensors or coatings .
Advanced Application: How can proton conductivity be experimentally measured for this compound in polymer membranes?
Methodological Answer:
- Impedance Spectroscopy : Use a four-probe cell (100 Hz–1 MHz) under controlled humidity (30–90% RH) to measure conductivity (σ = L/(R×A), where L = thickness, A = electrode area) .
- Hydration Dependence : Plot σ vs. λ (water content) to assess Grotthuss vs. vehicular mechanisms.
- Comparative Studies : Benchmark against Nafion® membranes under identical conditions.
Solubility Challenges: What strategies improve solubility in aqueous or organic solvents?
Methodological Answer:
- pH Adjustment : Deprotonate phosphonic acid groups (pKa ~2–3) by raising pH >4 using NaOH or NH₄OH .
- Co-Solvents : Use DMSO:water (1:1) or methanol:chloroform (3:7) mixtures.
- Counterion Exchange : Convert to tetrasodium salts (e.g., via NaHCO₃ treatment) for enhanced water solubility .
Stability Studies: How does pH affect the compound’s stability in long-term storage?
Methodological Answer:
- Accelerated Degradation Tests : Store solutions at pH 2–12 (25–60°C) and monitor via HPLC.
- Degradation Products : Hydrolysis at pH <2 yields phosphoric acid and piperazine fragments; at pH >10, esterification may occur.
- Stabilizers : Add 0.1% EDTA to chelate metal catalysts of degradation .
Advanced Mechanistic Study: How does the compound chelate metal ions, and what spectroscopic methods validate these interactions?
Methodological Answer:
- Titration Studies : Use UV-vis (charge-transfer bands) or potentiometry to determine logK (stability constants) for metal complexes .
- XANES/EXAFS : Probe local coordination geometry around metals (e.g., Fe K-edge).
- EPR : Detect paramagnetic species (e.g., Cu²⁺) to confirm binding modes.
Data Contradictions: How to resolve discrepancies in reported proton conductivity values across studies?
Methodological Answer:
- Standardize Protocols : Ensure identical humidity, temperature, and membrane thickness in measurements.
- Cross-Validate : Compare with ab initio MD simulations (e.g., using LAMMPS) to reconcile experimental vs. theoretical σ values .
- Material Purity : Characterize via elemental analysis to rule out impurities affecting conductivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
